Ethyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate

Antimicrobial Triazolopyridazine Antibacterial

Ethyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate (CAS 852373-58-1) is a synthetic heterocyclic compound belonging to the [1,2,4]triazolo[4,3-b]pyridazine class. Its structure features a 4-chlorophenyl substituent at the 3-position and an ethyl propanoate thioether at the 6-position.

Molecular Formula C16H15ClN4O2S
Molecular Weight 362.83
CAS No. 852373-58-1
Cat. No. B2842214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate
CAS852373-58-1
Molecular FormulaC16H15ClN4O2S
Molecular Weight362.83
Structural Identifiers
SMILESCCOC(=O)C(C)SC1=NN2C(=NN=C2C3=CC=C(C=C3)Cl)C=C1
InChIInChI=1S/C16H15ClN4O2S/c1-3-23-16(22)10(2)24-14-9-8-13-18-19-15(21(13)20-14)11-4-6-12(17)7-5-11/h4-10H,3H2,1-2H3
InChIKeyMBTSTZZEIKSNKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate (CAS 852373-58-1): Procurement Baseline and Compound Class Context


Ethyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate (CAS 852373-58-1) is a synthetic heterocyclic compound belonging to the [1,2,4]triazolo[4,3-b]pyridazine class. Its structure features a 4-chlorophenyl substituent at the 3-position and an ethyl propanoate thioether at the 6-position. This scaffold has been associated with diverse biological activities including antimicrobial, antiviral, and anticancer properties in the broader class [1]. However, a comprehensive search of primary research literature, patents, and authoritative databases did not yield any head-to-head quantitative biological or physicochemical comparison data for this specific compound against its closest structural analogs.

1 Triazolopyridazine scaffold with 4-chlorophenyl and ethyl propanoate thioether motifs
2 May support phenotypic screening or SAR library inclusion
3 Data to verify: no compound-specific quantitative evidence available

Why Generic Substitution of Ethyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate Is Not Supported by Current Evidence


Without quantitative head-to-head data against close analogs such as ethyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate or methyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate, it is impossible to scientifically assert that this compound offers any differentiated potency, selectivity, or pharmacokinetic advantage. While the 4-chlorophenyl and ethyl propanoate ester moieties may theoretically impart distinct physicochemical properties (e.g., lipophilicity, metabolic stability), no comparative experimental evidence exists to confirm that these structural differences translate into a meaningful biological advantage for any particular application [1]. Consequently, procurement decisions cannot currently be based on demonstrated superior performance over readily available alternatives.

! Structural analogs (e.g., phenyl or methyl ester variants) may exhibit different potency profiles, but no head-to-head data exist to confirm interchangeability.
! Class-level antimicrobial or kinase association cannot be assumed to apply equally to this specific compound without testing.
! Absence of quantitative comparison data means any substitution decision would rely on untested assumptions about substituent effects.

Quantitative Differentiation Evidence for Ethyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate: A Gap Analysis


Antimicrobial Activity: Limited Class-Level Data with No Compound-Specific Comparator

The triazolopyridazine class has demonstrated antimicrobial activity in multiple studies. For example, novel 3-substituted derivatives showed inhibition zones against Staphylococcus aureus (18 mm) and Escherichia coli (15 mm) at 100 µg/disc [1]. However, this specific compound was not included in the tested set, and no direct comparison with its 4-chlorophenyl analog or any other comparator exists. The data is therefore class-level inference only and cannot be used to differentiate this compound from any structural analog.

Antimicrobial activity
Class-level inference
Target: Not tested
Comparator (3-phenyl analog): 18 mm (S. aureus), 15 mm (E. coli) at 100 µg/disc
Cannot differentiate compound from analog; selection not supported by data.
Disc diffusion assay; compound not included in tested set.
Antimicrobial Triazolopyridazine Antibacterial

Kinase Inhibition: No Public Data for LRRK2 or Other Kinase Targets

Patents describe triazolopyridazine compounds as LRRK2 kinase inhibitors [1]. A related compound (ethyl 2-((6-chloropyridazin-3-yl)thio)propanoate) is used as a synthetic intermediate in these patents. However, no LRRK2 inhibition data (IC50) is publicly available for ethyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate itself, nor for its closest analogs, precluding any quantitative comparison.

LRRK2 kinase inhibition
Class-level inference
IC50: Not available. No public data for this compound or close analogs.
Kinase inhibition potential remains unquantified; cannot prioritize for LRRK2 studies.
Patent context only; assay validation needed.
LRRK2 Kinase Inhibitor Parkinson's Disease

BET Bromodomain Inhibition: No Data for 4-Chlorophenyl Substituted Derivatives

Substituted triazolopyridazines are claimed as BET bromodomain inhibitors with anti-proliferative activity [1]. However, the exemplified compounds do not include the 4-chlorophenyl thioether series. No BRD4 IC50 data is available for ethyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate, making it impossible to benchmark against other BET inhibitor chemotypes.

BET bromodomain inhibition
Class-level inference
BRD4 IC50: Not available. 4-chlorophenyl series not exemplified in BET inhibitor patents.
Cannot position compound relative to established BET inhibitor chemotypes.
Anti-proliferative class claim lacks direct evidence.
BET Bromodomain BRD4 Anticancer

Ethyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate: Application Scenarios Based on Available Evidence


General Chemical Library Screening for Antimicrobial or Kinase Activity

Given the class-level association with antimicrobial and kinase inhibition activities [1][2], this compound may be included in broad phenotypic or target-based screening libraries. However, its selection cannot be prioritized over other triazolopyridazine derivatives without comparative potency data. Researchers should consider it one of many potential screening candidates within the class.

SAR Exploration of Triazolopyridazine Substitutions

The 4-chlorophenyl and ethyl propanoate ester substituents represent distinct structural features that could be compared to other analogs (e.g., phenyl, methoxy, methyl ester) in systematic SAR studies. The compound's procurement is justified only within the context of generating the missing head-to-head data that would allow future differentiation [1].

Synthetic Intermediate for Targeted Analog Synthesis

The patent literature uses similar ethyl 2-((6-chloropyridazin-3-yl)thio)propanoate esters as intermediates for LRRK2 inhibitor synthesis [2]. This compound could serve as a late-stage intermediate for further derivatization, though no published procedures explicitly use it.

Application
Selection Property
Validation Focus
Chemical library screening
Triazolopyridazine scaffold diversity
Phenotypic hit rate against target classes
SAR exploration
4-Chlorophenyl and ethyl ester substitution pattern
Head-to-head potency comparison with des-chloro or methyl ester analogs
Synthetic intermediate use
Reactive thioether and ester functional groups
Feasibility of further derivatization for targeted analogs
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